Natural Sources and Isolation of 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol: A Technical Guide
Natural Sources and Isolation of 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol: A Technical Guide
Executive Summary
The discovery and isolation of specialized secondary metabolites are foundational to modern pharmacognosy and drug development. Among the most structurally intriguing and biologically potent classes of these metabolites are formylated phloroglucinol compounds (FPCs) and acylphloroglucinols. This whitepaper provides an in-depth technical analysis of 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol (CAS: 97761-90-5), detailing its botanical origins in Eucalyptus robusta, its structural profiling, a self-validating isolation methodology, and its mechanistic pathways in combating methicillin-resistant Staphylococcus aureus (MRSA).
Botanical Source and Ecological Context
The primary natural reservoir for 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol is the biomass of Eucalyptus robusta Smith (commonly known as swamp mahogany), a tree native to eastern Australia and widely naturalized globally 1.
The Myrtaceae family, and particularly the Eucalyptus genus, is ecologically characterized by its high yield of FPCs and acylphloroglucinol derivatives 2. These compounds are heavily concentrated in the leaves and fruits of the plant, where they serve as a chemical defense mechanism against herbivory and microbial pathogens. Recent phytochemical investigations into the low-polarity extracts of E. robusta fruits have revealed a rich matrix of monomeric, dimeric, and meroterpenoid phloroglucinol derivatives, making it a critical target for natural product researchers [[3]]().
Chemical Profiling & Structural Significance
The bioactivity of phloroglucinol derivatives is intrinsically linked to their structural functionalization. 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol features a highly substituted aromatic ring. Preliminary structure-activity relationship (SAR) analyses indicate that the presence of the isobutyryl group is essential for its antibacterial efficacy, as it provides the necessary lipophilicity to penetrate bacterial cell walls 3.
Quantitative Chemical Profile
| Parameter | Specification | Scientific Significance |
| Compound Name | 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol | Primary identifier for the isolated secondary metabolite. |
| IUPAC / Alt Name | 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-one | Details the exact substitution pattern on the phenolic core [[4]](). |
| CAS Registry Number | 97761-90-5 | Unique numerical identifier for chemical databases 1. |
| Molecular Formula | C13H18O4 | Defines the atomic composition of the acylphloroglucinol core. |
| Molecular Weight | 238.28 g/mol | Critical target mass for High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) validation. |
| Structural Class | Acylphloroglucinol (Phenol) | Dictates the molecule's amphipathic nature (lipophilic side chain + hydrogen-bonding hydroxyls). |
Self-Validating Isolation Protocol
To ensure high-purity extraction of 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol without structural degradation, researchers must employ a multi-stage, polarity-guided fractionation protocol. Every step in this workflow is designed with a specific physicochemical causality to isolate the target from the complex plant matrix.
Step-by-Step Methodology
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Biomass Preparation & Maceration:
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Action: Air-dry the fruits and leaves of E. robusta at room temperature to prevent thermal degradation of sensitive phenolic hydroxyls. Pulverize and extract exhaustively with 95% Ethanol (EtOH) at room temperature.
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Causality: Maceration in 95% EtOH ensures comprehensive solubilization of both polar glycosides and moderately non-polar secondary metabolites (like acylphloroglucinols), while leaving behind structural cellulose and lignin.
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Liquid-Liquid Partitioning (Defatting & Concentration):
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Action: Suspend the concentrated crude EtOH extract in distilled water. Partition successively with n-hexane, followed by Ethyl Acetate (EtOAc).
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Causality: The n-hexane wash is a critical defatting step; it removes highly lipophilic interferents (waxes, chlorophyll, and non-polar terpenes) that would otherwise foul downstream chromatography columns. The EtOAc phase selectively concentrates the acylphloroglucinols, which possess intermediate polarity.
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Normal-Phase Silica Gel Chromatography:
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Action: Subject the dried EtOAc fraction to silica gel column chromatography. Elute using a gradient solvent system of petroleum ether and EtOAc (e.g., 100:0 to 0:100).
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Causality: Silica gel separates compounds based on their hydrogen-bonding capacity. The target compound, possessing both lipophilic methyl/isobutyryl groups and polar hydroxyls, will elute in the mid-polarity fractions.
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Size-Exclusion Chromatography:
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Action: Pool the target fractions (guided by Thin-Layer Chromatography) and purify over a Sephadex LH-20 column, eluting with Methanol/Chloroform (1:1).
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Causality: Sephadex LH-20 acts as a self-validating filtration system. It separates molecules by molecular size and mild aromatic adsorption, effectively isolating the monomeric 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol from larger polymeric tannins or dimeric meroterpenoids.
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Reversed-Phase HPLC Purification & Validation:
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Action: Perform final purification using semi-preparative HPLC on a C18 column with an Acetonitrile/Water gradient.
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Validation Loop: Confirm the absolute structure and purity of the isolated peak using 1H/13C NMR spectroscopy and HR-ESIMS (targeting m/z 239.12 [M+H]+).
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Workflow for extraction and isolation of acylphloroglucinols.
Mechanistic Pathways & Biological Activity
The pharmacological value of 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol lies in its potent biological activities, specifically as an antibacterial agent and a metabolic enzyme inhibitor.
Anti-MRSA Activity (Bactericidal Mechanism)
Acylphloroglucinols derived from Eucalyptus robusta exhibit broad-spectrum antibacterial activity, with notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) 3. The mechanism of action is primarily membrane-targeted:
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Intercalation: The lipophilic isobutyryl chain allows the compound to insert itself into the phospholipid bilayer of the bacterial cell membrane.
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Disruption: This insertion disrupts the structural integrity of the cell wall and membrane, leading to irregular surface wrinkling (observable via Scanning Electron Microscopy).
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Lysis: The loss of membrane homeostasis causes uneven aggregation of the cytoplasm and leakage of intracellular components, resulting in a dose-dependent bactericidal effect [[3]]().
Metabolic Regulation (PTP1B Inhibition)
Beyond antimicrobial properties, phloroglucinol derivatives are investigated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. By binding to the active site of PTP1B via hydrogen bonding from its phenolic hydroxyls, the compound shows potential as a lead structure for anti-diabetic and anti-inflammatory drug development.
Dual mechanism of action: MRSA membrane disruption and PTP1B inhibition.
References
- Natural Products - BioCrick. Botanical source data for CAS 97761-90-5 (Eucalyptus robusta). BioCrick.
- Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species. Frontiers in Plant Science.
- Isolation, characterization, and anti-MRSA activity of formyl-phloroglucinol-derivatives from Eucalyptus robusta fruits. Journal of Molecular Structure (via DOI).
- 97761-91-6 | 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol - BLDpharm.
Sources
- 1. Natural Products - BioCrick [biocrick.com]
- 2. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. 97761-91-6|2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol|BLD Pharm [bldpharm.com]
